1-[4-(3-methylbutoxy)benzoyl]proline
Description
Properties
IUPAC Name |
1-[4-(3-methylbutoxy)benzoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12(2)9-11-22-14-7-5-13(6-8-14)16(19)18-10-3-4-15(18)17(20)21/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZGKHPEKFNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 1-[4-(3-methylbutoxy)benzoyl]proline lies in its hybrid architecture, merging a proline backbone with a substituted benzoyl group. Below is a comparative analysis with key analogs:
Key Observations :
- The 3-methylbutoxy group enhances lipophilicity compared to simpler alkoxy or alkyl substituents (e.g., in 1-(4-methylbutanoyl)-L-proline) .
- Heterocyclic variations (e.g., piperidine in or azetidinone in ) alter conformational stability and target selectivity.
Physicochemical and Pharmacokinetic Properties
While explicit data for 1-[4-(3-methylbutoxy)benzoyl]proline are scarce, inferences can be drawn from analogs:
Notes:
- The proline ring contributes to stereochemical complexity, which may influence binding to chiral biological targets .
A. Neurotransmitter Modulation
- Piperidine-based benzoyl derivatives (e.g., 1-[4-(Imidazol-1-yl)benzoyl]piperidine) interact with acetylcholine receptors, suggesting that the target compound may similarly modulate neurotransmitter systems .
- Proline’s conformational constraints could enhance selectivity for G protein-coupled receptors (GPCRs) .
B. Enzyme Inhibition
C. Anticancer Potential
- Compounds with lipophilic aromatic groups (e.g., indole-3-carbinol) exhibit anticancer properties via apoptosis induction. The 3-methylbutoxybenzoyl group may similarly disrupt cancer cell membranes .
Future Studies Should Address :
- Synthesis optimization for improved yield and purity.
- In vitro screening against cancer cell lines and neurotransmitter receptors.
- Computational modeling to predict binding modes and metabolic stability.
Q & A
Q. What are the established synthetic routes for 1-[4-(3-methylbutoxy)benzoyl]proline, and what are their critical reaction parameters?
The synthesis typically involves coupling a benzoyl derivative with proline under controlled conditions. A common approach includes:
- Protection of proline’s amino group (e.g., using tert-butyloxycarbonyl (Boc) protection) to prevent undesired side reactions during benzoylation .
- Coupling of 4-(3-methylbutoxy)benzoic acid to the protected proline via carbodiimide-mediated activation (e.g., EDC/HOBt), followed by deprotection . Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize racemization .
Q. How is the structural identity of 1-[4-(3-methylbutoxy)benzoyl]proline confirmed experimentally?
- NMR spectroscopy : H and C NMR are used to verify the presence of the 3-methylbutoxy group (δ ~1.0–1.5 ppm for methyl groups) and the benzoyl-proline linkage (δ ~4.5–5.0 ppm for proline’s α-proton) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (CHNO, theoretical [M+H] = 320.1856) .
- X-ray crystallography (if crystalline): Validates spatial arrangement of the benzoyl and proline moieties .
Q. What chromatographic methods are recommended for purity analysis?
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) achieves baseline separation of 1-[4-(3-methylbutoxy)benzoyl]proline from common impurities (e.g., unreacted proline or benzoyl intermediates). Purity >95% is typically required for pharmacological studies .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up 1-[4-(3-methylbutoxy)benzoyl]proline production?
- Solvent optimization : Replacing dichloromethane with toluene improves scalability and reduces environmental impact .
- Catalytic efficiency : Use of DMAP (4-dimethylaminopyridine) enhances coupling reaction rates by stabilizing the active ester intermediate .
- Racemization control : Lower reaction temperatures (0–5°C) and shorter coupling times (<2 hours) preserve proline’s stereochemical integrity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported IC values (e.g., enzyme inhibition assays) may arise from:
- Batch-to-batch variability : Rigorous HPLC and NMR quality control ensures consistent compound purity .
- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) to align with in vivo environments .
- Metabolic instability : Evaluate stability in liver microsomes to rule out rapid degradation as a confounding factor .
Q. What pharmacological mechanisms are hypothesized for 1-[4-(3-methylbutoxy)benzoyl]proline?
Computational docking studies suggest interaction with G protein-coupled receptors (GPCRs) due to structural similarity to proline-containing peptidomimetics (e.g., vasopressin receptor antagonists) . Experimental validation includes:
- Radioligand binding assays using H-labeled analogs to quantify receptor affinity .
- Functional assays (e.g., cAMP modulation) to assess agonism/antagonism .
Q. What strategies mitigate hydrolytic degradation of 1-[4-(3-methylbutoxy)benzoyl]proline in aqueous buffers?
- pH optimization : Stability is maximized at pH 5–6, avoiding alkaline conditions that promote ester hydrolysis .
- Lyophilization : Storage as a lyophilized powder reduces hydrolytic degradation compared to aqueous solutions .
Q. How can computational modeling guide derivative design for improved target selectivity?
- Molecular dynamics simulations : Predict binding poses of 1-[4-(3-methylbutoxy)benzoyl]proline derivatives in target receptors (e.g., GPCRs) .
- QSAR (Quantitative Structure-Activity Relationship) analysis : Correlate substituent modifications (e.g., methylbutoxy chain length) with activity data to prioritize synthetic targets .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
